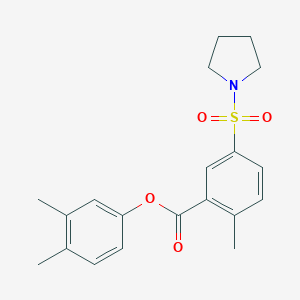
2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound It features a nitrophenyl group, a tetrachlorinated isoindoline moiety, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multiple steps:
Formation of the Isoindoline Moiety: The tetrachlorinated isoindoline can be synthesized through the chlorination of isoindoline derivatives under controlled conditions.
Nitration of Phenyl Group: The nitrophenyl group can be introduced via nitration of a suitable phenyl precursor using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves the esterification of the nitrophenyl and isoindoline intermediates using an appropriate esterifying agent, such as acetic anhydride, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated isoindoline moiety can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives of the phenyl group.
Reduction: Amino derivatives of the phenyl group.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Biological Research: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propionate: Similar structure with a propionate ester linkage.
2-(3-nitrophenyl)-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyrate: Similar structure with a butyrate ester linkage.
Uniqueness
The uniqueness of 2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate lies in its specific ester linkage and the combination of nitrophenyl and tetrachlorinated isoindoline moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H8Cl4N2O7 |
|---|---|
Molecular Weight |
506.1 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C18H8Cl4N2O7/c19-13-11-12(14(20)16(22)15(13)21)18(28)23(17(11)27)5-10(26)31-6-9(25)7-2-1-3-8(4-7)24(29)30/h1-4H,5-6H2 |
InChI Key |
WACMGBHURZBOAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-bromo-3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B341814.png)
![Ethyl 2-{[2,4-dichloro-5-(1-piperidinylsulfonyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B341815.png)


